2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxy-6-hydroxybenzaldehyde with 4-phenoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production would also involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity and binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
Uniqueness
2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is unique due to its specific ethoxy and phenoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. These unique features make it valuable for specific research applications and chemical processes .
Properties
IUPAC Name |
2-ethoxy-6-[(4-phenoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-20-10-6-7-16(21(20)23)15-22-17-11-13-19(14-12-17)25-18-8-4-3-5-9-18/h3-15,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROQEKVISLUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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